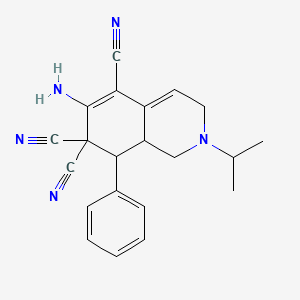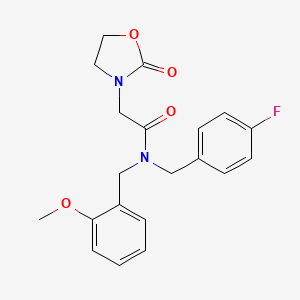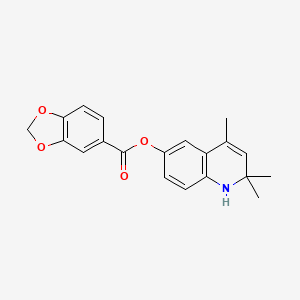![molecular formula C20H20N2S B5564992 3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)
3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazolyl-isoquinoline derivatives involves eco-friendly protocols, utilizing water as a solvent and employing a one-pot C–C and C–N bond-forming strategy. These methods highlight operational simplicity, mild reaction conditions, and the efficient utilization of reactants, offering a green chemistry approach to creating complex molecules (Yadav, Vagh, & Jeong, 2020).
Molecular Structure Analysis
Molecular structure studies of similar compounds reveal specific conformational details, such as the dihedral angles between rings and the adoption of half-chair conformations by N-containing six-membered rings, providing insights into the spatial arrangement and potential reactivity of the molecule (Pawar, Katharigatta, Govender, Kruger, & Maguire, 2011).
Chemical Reactions and Properties
Research into related isoquinoline derivatives includes the exploration of their synthesis under various conditions and their antimicrobial screening. These studies contribute to understanding the chemical reactions these compounds can undergo and their potential use in medical applications (Rana, Mistry, & Desai, 2008).
Physical Properties Analysis
The crystalline structure of related compounds provides valuable data on their physical properties, such as hydrogen bonding patterns and molecular conformations in solid state, which are crucial for understanding the compound's stability and reactivity (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Chemical Properties Analysis
Investigations into the electrochemical properties of related tetrahydroisoquinoline derivatives reveal their oxidation behaviors and the potential for synthesizing novel compounds through electrochemical methods. These studies are instrumental in expanding the understanding of the compound's chemical properties and reactivity (Carmody, Sainsbury, & Newton, 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Research conducted by Macháček et al. (2006) explored the synthesis of hydantoins and thiohydantoins derived from tetrahydroisoquinoline, which is closely related to the compound . Their work highlights the potential of these derivatives in medicinal chemistry, especially in the design of new pharmaceutical agents (Macháček et al., 2006).
Structural and Conformational Analysis
The study of similar tetrahydroisoquinoline derivatives was conducted by Pawar et al. (2011), focusing on the crystal structure and conformational aspects. This type of research is essential for understanding the physical and chemical properties of new compounds, which has implications for their potential applications (Pawar et al., 2011).
Anticancer Activity
Liu et al. (2009) synthesized novel oxazole derivatives incorporating tetrahydroisoquinoline and evaluated their anticancer activities. This demonstrates the potential of such compounds in developing new anticancer therapies (Liu et al., 2009).
Antituberculosis and Cytotoxicity Studies
Chitra et al. (2011) investigated 3-heteroarylthioquinoline derivatives for their in vitro antituberculosis and cytotoxicity properties. Their research provides insight into the potential use of these compounds in treating tuberculosis and evaluating their safety profile (Chitra et al., 2011).
Antioxidant, Antibacterial, and Antifungal Activity
Adhikari et al. (2012) synthesized thiazolidinone analogs and assessed them for their in vitro antioxidant, antibacterial, and antifungal activities. This study highlights the diverse biological activities that these compounds can exhibit, which can be crucial in pharmaceutical research (Adhikari et al., 2012).
Dopamine D-1 Antagonist Activity
Research by Riggs et al. (1987) on tetrahydroisoquinoline derivatives provided insights into their dopamine D-1 antagonist activity. This suggests potential applications in neurological disorders where dopamine regulation is a factor (Riggs et al., 1987).
Eco-friendly Synthesis and Biological Activities
Yadav et al. (2020) developed a simple, efficient, and eco-friendly protocol for synthesizing novel quinolinone derivatives, highlighting the trend towards more sustainable methods in chemical synthesis. Their work also emphasizes the biological activities of these compounds, further extending their potential applications (Yadav et al., 2020).
Anticonvulsant Agents
A study by Archana et al. (2002) synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, evaluating their potential as anticonvulsant agents. This research illustrates another therapeutic area where such compounds could be impactful (Archana et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-13-7-9-15(10-8-13)18-12-23-20(22-18)19-14(2)21-11-16-5-3-4-6-17(16)19/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXLGSRYODUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C4CCCCC4=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)


![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)


![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)


